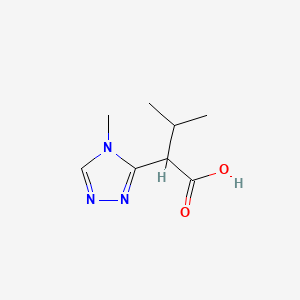![molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
3-[(2-Iodocyclooctyl)oxy]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Iodocyclooctyl)oxy]oxetane is a chemical compound characterized by the presence of an oxetane ring and an iodocyclooctyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular cyclization of epoxides or halohydrins .
For the specific synthesis of 3-[(2-Iodocyclooctyl)oxy]oxetane, the iodocyclooctyl group can be introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The iodocyclooctyl group can be reduced to form cyclooctyl derivatives.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the iodocyclooctyl group can produce cyclooctyl derivatives .
Applications De Recherche Scientifique
3-[(2-Iodocyclooctyl)oxy]oxetane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxetane involves its interaction with molecular targets through various pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules . The iodocyclooctyl group can also undergo substitution reactions, enabling the compound to modify biological targets and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with a bromine atom instead of an iodine atom.
3-[(2-Chlorocyclooctyl)oxy]oxetane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxetane is unique due to the presence of the iodocyclooctyl group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H19IO2 |
|---|---|
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
Clé InChI |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)OC2COC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
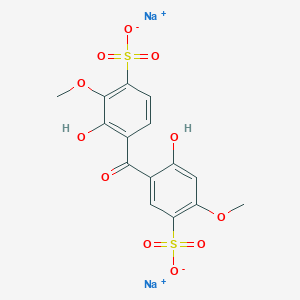
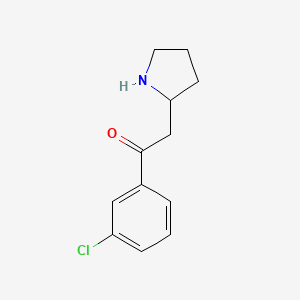

![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)

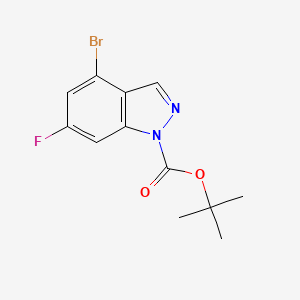

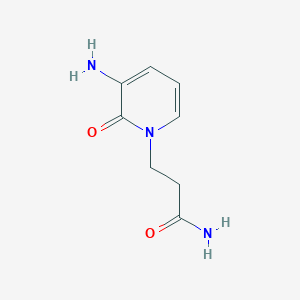
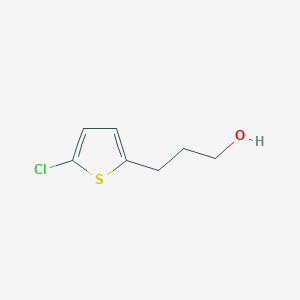

![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
